3-Acetyl-6-chloropyridazine
Description
Significance of Pyridazine (B1198779) Core in Heterocyclic Chemistry
The pyridazine nucleus, a six-membered ring containing two adjacent nitrogen atoms, is a cornerstone of heterocyclic chemistry. rjptonline.orgsphinxsai.com This structural motif is not just a chemical curiosity but a "privileged scaffold" that is frequently found in a wide range of biologically active molecules. nih.gov The presence of the two nitrogen atoms imparts unique physicochemical properties to the ring, including a high dipole moment, weak basicity, and the capacity for strong hydrogen bonding. nih.gov These characteristics are crucial for molecular recognition and interaction with biological targets. nih.gov
The pyridazine core is a key component in numerous compounds with diverse pharmacological activities, including antimicrobial, anticancer, antihypertensive, and anti-inflammatory properties. rjptonline.orgsarpublication.comscholarsresearchlibrary.com Its derivatives are also integral to the development of agrochemicals, such as herbicides. scholarsresearchlibrary.comencyclopedia.pub The electron-deficient nature of the pyridazine ring influences its reactivity and biological function, making it an attractive component for designing new therapeutic agents and functional materials. nih.gov
Rationale for Investigating 3-Acetyl-6-chloropyridazine as a Synthetic Intermediate
This compound stands out as a particularly useful synthetic intermediate due to its bifunctional nature. The molecule possesses two key reactive sites: a chloro group at the 6-position and an acetyl group at the 3-position.
The chlorine atom on the pyridazine ring is a versatile handle for a variety of chemical transformations. It serves as an excellent leaving group in nucleophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents. nih.govcdnsciencepub.com This reactivity enables the synthesis of diverse libraries of pyridazine derivatives. For instance, the chloro group can be readily displaced by amines, alcohols, and thiols to create new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. Furthermore, it is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of carbon-carbon bonds with aryl or heteroaryl partners. researchgate.net
The acetyl group provides an additional site for chemical modification. The carbonyl carbon is electrophilic and can undergo nucleophilic attack, while the adjacent methyl protons are acidic and can be removed to form an enolate. This allows for a variety of reactions, including condensations, reductions, and oxidations, to further functionalize the molecule.
The combination of these two reactive groups on a single pyridazine core makes this compound a highly valuable and versatile building block in organic synthesis.
Table 1: Reactivity Profile of this compound
| Reactive Site | Position | Type of Reactions | Potential Products |
| Chloro Group | 6 | Nucleophilic Aromatic Substitution, Suzuki Coupling | Aminopyridazines, Alkoxypyridazines, Arylpyridazines |
| Acetyl Group | 3 | Condensation, Reduction, Oxidation | Pyridazinyl-ethanols, Pyridazinyl-acetic acids, Heterocyclic adducts |
Overview of Current Research Trajectories Involving Chlorinated and Acetylated Pyridazines
Current research involving chlorinated and acetylated pyridazines is focused on leveraging their synthetic utility to create novel compounds with specific biological or material properties. A significant area of investigation is in drug discovery, where these intermediates are used to synthesize libraries of compounds for screening against various therapeutic targets. nih.gov For example, pyridazine derivatives are being explored as kinase inhibitors for cancer therapy and as cholinesterase inhibitors for the potential treatment of Alzheimer's disease. nih.govmdpi.com
In the realm of materials science, the unique electronic properties of the pyridazine ring are being exploited to develop new organic materials for applications in electronics and photonics. The ability to precisely tune the structure and properties of these materials through the functionalization of chlorinated and acetylated pyridazine precursors is a key area of research.
Furthermore, there is ongoing research into developing more efficient and sustainable synthetic methods for the preparation and transformation of these pyridazine derivatives. This includes the use of catalysis and flow chemistry to improve reaction yields, reduce waste, and access novel chemical space. The development of brain-penetrant pantothenate kinase (PANK) activators using 3-chloro-6-piperazinyl pyridazines highlights the successful application of these scaffolds in addressing specific metabolic liabilities in drug candidates. acs.org
Table 2: Research Applications of Functionalized Pyridazines
| Research Area | Application | Example Compound Class | Reference |
| Medicinal Chemistry | Anticancer Agents | Kinase Inhibitors | nih.gov |
| Medicinal Chemistry | Neurodegenerative Diseases | Cholinesterase Inhibitors | mdpi.com |
| Agrochemicals | Herbicides | Pyridate | scholarsresearchlibrary.com |
| Materials Science | Organic Electronics | Functional Polymers | - |
| Medicinal Chemistry | Metabolic Disorders | PANK Activators | acs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-chloropyridazin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c1-4(10)5-2-3-6(7)9-8-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVMLIDYMQRPDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676511 | |
| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
214701-31-2 | |
| Record name | 1-(6-Chloropyridazin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Ligand Design Principles for Pyridazine Derivatives
Elucidation of Pharmacophoric Features within Pyridazine (B1198779) Scaffolds for Biological Recognition
The pyridazine core can engage in various non-covalent interactions, including:
Hydrogen Bonding: The nitrogen atoms of the pyridazine ring can form hydrogen bonds with amino acid residues in target proteins. nih.govblumberginstitute.org
π-π Stacking Interactions: The aromatic nature of the pyridazine ring allows for π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, and tryptophan in a protein's binding pocket. nih.gov
Dipole-Dipole Interactions: The inherent dipole moment of the pyridazine ring contributes to its ability to engage in favorable dipole-dipole interactions with polar regions of a biological target. nih.govnih.gov
The strategic placement of substituents on the pyridazine scaffold further defines its pharmacophoric profile and modulates its biological activity. The nature and position of these substituents can influence the molecule's conformation, electronic distribution, and ability to interact with specific targets. nih.gov
Impact of Substituents on Biological Activity Profiles
The biological activity of pyridazine derivatives can be significantly altered by the nature and position of various substituents on the core ring structure. nih.gov A systematic exploration of these substitutions is a cornerstone of structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Halogen atoms, such as chlorine, are frequently incorporated into bioactive molecules to modulate their properties. In the context of pyridazine derivatives, a chlorine substituent at the 6-position, as seen in 3-Acetyl-6-chloropyridazine, can have several impacts. It can influence the molecule's lipophilicity, which affects its ability to cross cell membranes. Furthermore, the electron-withdrawing nature of chlorine can alter the electronic properties of the pyridazine ring, potentially influencing its binding affinity to target proteins. blumberginstitute.org Studies on other heterocyclic compounds have shown that halogen substitution can impact cytotoxic activity, though the correlation is not always direct and can be influenced by other factors like the leaving group potential. acs.org
Rational Design of this compound Analogs for Targeted Research
The principles of rational drug design can be applied to this compound to develop analogs with improved properties for specific research applications. This involves making targeted modifications to the molecule to enhance its biological potency and selectivity.
Building upon the SAR of pyridazine derivatives, several strategies can be employed to design more potent and selective analogs of this compound.
Table 1: Potential Modifications to the this compound Scaffold and Their Rationale
| Modification Site | Proposed Modification | Rationale for Enhanced Potency/Selectivity |
| Acetyl Group (Position 3) | Bioisosteric replacement (e.g., with oxadiazole, triazole) | To explore alternative hydrogen bonding patterns and improve metabolic stability. |
| Introduction of steric bulk | To probe the size of the binding pocket and potentially increase selectivity. | |
| Chloro Group (Position 6) | Replacement with other halogens (F, Br, I) | To fine-tune lipophilicity and electronic properties. nih.gov |
| Substitution with amino or alkoxy groups | To introduce new hydrogen bonding capabilities and alter solubility. | |
| Pyridazine Core | Introduction of substituents at positions 4 or 5 | To explore additional binding interactions and modulate the electronic nature of the ring. |
Systematic modifications based on these principles can lead to the development of novel pyridazine derivatives with tailored biological activities. For example, replacing the amide moiety in some pyridazine series with hydrazines or hydrazones has been shown to be well-tolerated and can lead to increased potency. nih.gov Such iterative design, synthesis, and testing cycles are fundamental to discovering new chemical probes and potential therapeutic agents.
Bioisosteric Replacements in Pyridazine Scaffolds
Bioisosterism is a fundamental strategy in drug design used to modify a lead compound's physicochemical or biological properties without causing significant changes to its chemical structure. mdpi.comencyclopedia.pub This principle involves the substitution of atoms, ions, or groups with others that possess similar physical or chemical properties, which often results in similar biological activity. mdpi.comresearchgate.netpsecommunity.org In the context of pyridazine derivatives, bioisosteric replacements are employed to enhance desired biological activities, alter bioavailability, or fine-tune the compound's metabolic profile. mdpi.com The thoughtful application of bioisosteres allows for a detailed exploration of the structure-activity relationship (SAR) by modulating factors such as steric size, electronic properties, lipophilicity, and hydrogen bonding capacity. nih.gov
Research into pyridazine scaffolds has explored both classical and nonclassical bioisosteric replacements to modulate biological activity. Classical bioisosteres are atoms or groups that share the same valency and have a similar size. A notable study investigated pyridazine-4-R-acetophenone derivatives where the substituent 'R' was varied with classical bioisosteres: a methyl group (-CH3), a chlorine atom (-Cl), and a fluorine atom (-F). mdpi.compsecommunity.org The findings revealed that the nature of this isosteric substituent significantly influenced the compound's antimicrobial activity. Specifically, derivatives where R was a methyl group were found to be considerably more active than those containing fluorine or chlorine. mdpi.com
Bioisosteric replacement can also extend to the core scaffold, a concept known as scaffold hopping. This involves replacing the central pyridazine ring with another heterocyclic system to explore new chemical space while retaining key pharmacophoric features. In the development of novel nicotinic acetylcholine receptor (nAChR) ligands, the bioisosteric replacement of a pyridine pharmacophore with a pyridazine nucleus was explored. nih.gov This modification resulted in a significant change in receptor affinity; the pyridazine-containing analogue showed a 30-fold lower affinity for the (α4)2(β2)3 nAChR subtype compared to the original pyridine-based compound. nih.gov Conversely, in a search for new Fatty Acid Binding Protein 4 (FABP4) inhibitors, computational scaffold hopping analysis identified the pyridazinone framework as a viable bioisosteric replacement for a pyrimidine scaffold. nih.gov
Further SAR studies on 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase (AChE) inhibitors demonstrated that isosteric replacements of certain parts of the molecule can be detrimental to activity. Modifications of the benzylpiperidine moiety in these compounds led to a decrease in inhibitory action. nih.gov In contrast, for a series of pyridazine-based amyloid inhibitors, the introduction of a fluorine atom—a common bioisosteric replacement for hydrogen—resulted in a more effective kinetic inhibitor of amyloid fibril formation compared to the original lead compound. nih.gov
Research Findings on Bioisosteric Replacements in Pyridazine Derivatives
The following table summarizes the structure-activity relationship findings from a study on classical and nonclassical bioisosteres of pyridazine derivatives, focusing on their antimicrobial activity.
| Bioisostere Type | Scaffold/Series | Bioisosteric Groups Compared | Key Research Finding | Reference |
|---|---|---|---|---|
| Classical | Pyridazine-4-R-acetophenone salts | R = -CH3 vs. -F, -Cl | Compounds with the methyl (-CH3) group were significantly more active as antibacterial agents than those with fluorine (-F) or chlorine (-Cl) atoms. | mdpi.com |
| Classical | Pyridazine-4-R-acetophenone cycloadducts | R = -CH3, -F, -Cl | These derivatives showed no significant antifungal activity. | mdpi.com |
| Nonclassical | Trifluoromethyl-pyrrolo-pyridazine derivatives | -CF3 as a bioisostere for halogens | Demonstrated better overall antibacterial and antifungal activity compared to the classical bioisostere series. | mdpi.compsecommunity.org |
| Scaffold Hopping | Pyrido[3.4-b]homotropane derivatives | Pyridazine nucleus vs. Pyridine nucleus | Replacement of the pyridine ring with a pyridazine ring resulted in a 30-fold decrease in affinity at the (α4)2(β2)3 nAChR subtype. | nih.gov |
| Scaffold Hopping | Pyrimidine-based FABP4 inhibitors | Pyridazinone scaffold vs. Pyrimidine scaffold | The pyridazinone scaffold was identified as a promising bioisosteric replacement for the pyrimidine core in developing novel FABP4 inhibitors. | nih.gov |
Computational Chemistry and Modeling Studies of 3 Acetyl 6 Chloropyridazine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular structure to determine its electronic distribution and energy. usc.edu For pyridazine (B1198779) derivatives, these calculations provide crucial information about their geometry, stability, and reactivity.
Modern electronic structure theory utilizes a range of approximate quantum mechanical methods to calculate the ground and excited electronic states of molecules. usc.edu A key output of these calculations is the potential energy surface (PES), which describes the energy of the molecule as a function of its nuclear coordinates. usc.eduaps.org By mapping the PES, chemists can identify stable conformations, transition states, and reaction pathways.
Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a system based on its electron density. usc.edu For pyridazine analogs, DFT can be used to determine a variety of electronic descriptors that are critical for predicting chemical reactivity. nih.gov These descriptors include:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.
Electron density distribution: This reveals the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic or nucleophilic attack.
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, highlighting regions that are attractive to positively or negatively charged species.
By analyzing these quantum-information descriptors, researchers can understand the relationship between a molecule's electronic structure and its dynamic behavior, which is essential for predicting its interactions with biological targets. mdpi.comresearchgate.net
| Quantum Chemical Descriptor | Significance in Reactivity Prediction |
|---|---|
| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |
| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |
| HOMO-LUMO Gap | Represents chemical stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Identifies regions of positive and negative electrostatic potential, predicting sites for non-covalent interactions. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions
Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as a pyridazine derivative, and a biological target, typically a protein or enzyme. nih.gov
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor's active site. chemrevlett.com This method involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their steric and energetic complementarity. The results of docking studies can reveal key binding interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, docking studies on pyridazine analogs have been used to investigate their binding modes with targets like acetylcholinesterase (AChE) and cyclin-dependent kinase 2 (CDK2). nih.govnih.gov The docking score, typically expressed in kcal/mol, provides an estimate of the binding affinity. mdpi.com
Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. After a ligand is docked into a protein, an MD simulation can be performed to assess the stability of the predicted binding pose. nih.govresearchgate.net The simulation tracks the trajectory of the ligand-protein complex in a simulated physiological environment, providing insights into its dynamic behavior. chemrevlett.comnih.gov Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF): Identifies the flexibility of different regions of the protein upon ligand binding.
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to provide a more accurate estimation of the binding affinity by considering solvation effects. nih.gov
Together, docking and MD simulations provide a detailed, dynamic picture of how pyridazine-based ligands interact with their biological targets, which is crucial for structure-based drug design. chemrevlett.comnih.gov
| Computational Technique | Primary Output | Information Gained |
|---|---|---|
| Molecular Docking | Binding pose and docking score | Predicts binding orientation and estimates binding affinity. Identifies key amino acid interactions. chemrevlett.com |
| Molecular Dynamics (MD) Simulation | Atomic trajectories over time | Assesses the stability of the ligand-protein complex and analyzes dynamic interactions. researchgate.net |
| MM-GBSA Calculation | Binding free energy | Provides a more refined estimation of binding affinity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are ligand-based design methods that aim to understand the relationship between a molecule's structure and its biological activity. nih.gov These models are particularly useful when the three-dimensional structure of the biological target is unknown.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. dovepress.com A 3D-QSAR model, for instance, can be developed for a series of pyridazine derivatives to predict their inhibitory activity against a specific target. nih.gov The process involves aligning the compounds and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). Statistical methods are then used to build a model that can predict the activity of new, untested compounds. The quality of a QSAR model is assessed by statistical parameters such as the correlation coefficient (R²) and the cross-validated correlation coefficient (q²). dovepress.com
Pharmacophore Modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological effect. dovepress.com A pharmacophore model typically consists of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, aromatic rings, and charged centers. dovepress.comdovepress.com For pyridazine analogs, a pharmacophore model can highlight the crucial features required for binding to a particular receptor. dovepress.com For example, a five-point pharmacophore model (AAAHR) consisting of three hydrogen bond acceptors (A), one hydrophobic group (H), and one aromatic ring (R) was developed for a series of p38-α MAPK inhibitors. dovepress.com Such models serve as 3D queries for searching chemical databases to find new molecules with the desired features. nih.gov
| Modeling Approach | Objective | Key Features / Parameters |
|---|---|---|
| QSAR | To correlate molecular structure with biological activity. nih.gov | Molecular descriptors, R² (correlation coefficient), q² (predictive ability). dovepress.com |
| Pharmacophore Modeling | To identify the essential 3D features for biological activity. dovepress.com | Hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings. dovepress.com |
In Silico Screening for Novel Pyridazine-Based Ligand Identification
In silico or virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. nih.gov This approach significantly reduces the time and cost associated with drug discovery by prioritizing a smaller number of promising candidates for experimental testing.
Virtual screening campaigns for novel pyridazine-based ligands can be performed using either ligand-based or structure-based methods.
Ligand-Based Virtual Screening: This method uses a known active molecule or a pharmacophore model as a template to search for other compounds in a database with similar features. nih.gov The pharmacophore models developed for pyridazine analogs can be used as 3D queries to filter large databases and identify novel chemical scaffolds that possess the key features required for biological activity. dovepress.com
Structure-Based Virtual Screening: This approach uses the 3D structure of the target protein. A large library of compounds is computationally docked into the active site of the target, and the compounds are ranked based on their predicted binding affinity or docking score. chemrevlett.com This method has been successfully applied to identify novel pyridazine derivatives for various targets. nih.govresearchgate.net
The "hit" compounds identified through virtual screening are then subjected to further computational analysis, such as more rigorous docking and molecular dynamics simulations, before being selected for chemical synthesis and in vitro biological evaluation. nih.gov This hierarchical approach allows researchers to efficiently explore vast chemical spaces and identify novel pyridazine-based ligands with desired therapeutic potential. nih.gov
Advanced Research Applications of 3 Acetyl 6 Chloropyridazine in Chemical Biology and Materials Science
Investigation as a Precursor in Medicinal Chemistry for Therapeutically Relevant Compounds
3-Acetyl-6-chloropyridazine has emerged as a valuable starting material in the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its reactive acetyl and chloro groups provide versatile handles for molecular modification, enabling the construction of complex molecular architectures. The pyridazine (B1198779) core itself is a "privileged scaffold" in medicinal chemistry, frequently appearing in molecules with a wide range of biological activities. nih.gov
Research into Anticancer Agents
The pyridazine nucleus is a key component in numerous compounds investigated for their anticancer properties. nih.gov Researchers have extensively utilized this compound and its derivatives to synthesize novel agents that target various mechanisms involved in cancer progression.
A notable area of investigation involves the synthesis of 3,6-disubstituted pyridazine derivatives. acs.orgtandfonline.com For instance, a series of these derivatives were designed and evaluated as preclinical anticancer candidates, with some compounds showing significant growth inhibition against a panel of 60 human tumor cell lines (NCI-60). acs.org One particular compound demonstrated potent activity against renal and non-small cell lung cancer cell lines. acs.org
Further research into 3,6-disubstituted pyridazines has identified them as a novel class of anticancer agents targeting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. tandfonline.comnih.gov Certain derivatives exhibited submicromolar growth inhibition against human breast cancer cell lines, such as T-47D and MDA-MB-231. nih.gov These compounds were found to alter cell cycle progression and induce apoptosis in these cancer cells. nih.gov
The molecular hybridization strategy, which combines two or more pharmacophoric moieties, has also been employed. nih.gov This approach has led to the development of novel chloropyridazine hybrids designed to induce apoptosis and inhibit poly (ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. nih.gov Several of these hybrids demonstrated efficiencies comparable to the established PARP-1 inhibitor, olaparib.
Moreover, the pyridazine scaffold has been incorporated into molecules targeting other key players in cancer signaling, such as the JNK1 pathway and epidermal growth factor receptor (EGFR). acs.orgmdpi.com The versatility of the pyridazine core allows it to function as a central framework for building targeted inhibitors. nih.gov
Table 1: Examples of this compound Derived Anticancer Agents
| Compound Class | Target/Mechanism | Cancer Cell Lines | Key Findings |
|---|---|---|---|
| 3,6-Disubstituted Pyridazines | JNK1 Pathway | NCI-60 Panel | Significant growth inhibition against various cancer cell lines. acs.org |
| 3,6-Disubstituted Pyridazines | CDK2 | T-47D, MDA-MB-231 (Breast) | Submicromolar inhibitory activity and induction of apoptosis. tandfonline.comnih.gov |
| Chloropyridazine Hybrids | PARP-1, Apoptosis Induction | HNO97, FaDu, MDA-MB-468 | Comparable efficiency to olaparib and induction of DNA damage. |
| Pyrazolo[3,4-c]pyridazine Derivatives | EGFR, CDK-2 | HepG-2, HCT-116, MCF-7 | Promising cytotoxic activity and inhibition of key cancer biomarkers. mdpi.com |
| 1,2,4-triazolo[4,3-b]pyridazine Derivatives | VEGFR-2 | HCT-116 (Colon) | Cytotoxic activity comparable to imatinib. jst.go.jp |
Exploration in Antimicrobial Drug Discovery (Antibacterial, Antifungal, Antitubercular)
The pyridazine scaffold is not only prominent in anticancer research but also serves as a foundation for the development of novel antimicrobial agents. The structural features of this compound allow for the synthesis of derivatives with activity against a range of microbial pathogens.
Research has demonstrated that various pyridazine derivatives exhibit antibacterial, antifungal, and antitubercular properties. For example, the synthesis of novel 1,2,4-triazolo[4,3-b]pyridazine derivatives has yielded compounds with notable anti-cancer activity, and such heterocyclic systems are also explored for their antimicrobial potential. jst.go.jp The core pyridazine structure can be modified to interact with specific microbial targets, leading to the inhibition of growth or cell death.
The development of hybrid molecules, a successful strategy in anticancer drug discovery, is also being applied to the antimicrobial field. By combining the pyridazine moiety with other known antimicrobial pharmacophores, researchers aim to create compounds with enhanced potency and a broader spectrum of activity.
While specific studies focusing solely on this compound as a precursor for antitubercular agents are less common in the provided search results, the broader class of pyridazine derivatives has been investigated for this purpose. The unique electronic and structural properties of the pyridazine ring make it an attractive scaffold for targeting Mycobacterium tuberculosis.
Potential as Anti-inflammatory and Analgesic Modulators
Derivatives of pyridazine have shown promise as modulators of inflammation and pain. The core structure can be chemically modified to interact with enzymes and receptors involved in the inflammatory cascade, such as cyclooxygenases (COX) and various signaling proteins.
Studies have reported on the synthesis of pyridazine-containing compounds with analgesic and anti-inflammatory activities. These compounds often work by inhibiting the production of pro-inflammatory mediators. The versatility of the this compound starting material allows for the introduction of various substituents that can fine-tune the biological activity and selectivity of the resulting molecules.
The exploration of pyridazine derivatives in this therapeutic area is driven by the need for new anti-inflammatory and analgesic drugs with improved efficacy and fewer side effects compared to existing treatments. The ability to generate a large library of diverse pyridazine-based compounds from a common precursor like this compound is a significant advantage in the drug discovery process.
Study of Other Biological Activities (e.g., antidiabetic, antihypertensive)
Beyond the aforementioned therapeutic areas, pyridazine derivatives have been explored for a variety of other biological activities, including potential applications as antidiabetic and antihypertensive agents. The ability of the pyridazine core to interact with a wide range of biological targets makes it a versatile platform for drug discovery.
For instance, certain pyridazine-containing compounds have been reported to exhibit antihypertensive effects. These molecules may act by targeting components of the renin-angiotensin system or by other mechanisms that regulate blood pressure.
In the context of diabetes, researchers are exploring pyridazine derivatives for their ability to modulate glucose metabolism and insulin signaling pathways. The development of novel antidiabetic agents is a major focus of pharmaceutical research, and the chemical tractability of the pyridazine scaffold makes it an attractive starting point for the synthesis of new therapeutic candidates.
Role as a Versatile Building Block in Complex Organic Synthesis
Beyond its direct applications in medicinal chemistry, this compound serves as a versatile building block in more complex organic synthesis. Its bifunctional nature, with two reactive sites, allows for a wide range of chemical transformations.
The acetyl group can undergo reactions typical of ketones, such as condensation, reduction, and conversion to other functional groups. The chloro substituent is susceptible to nucleophilic substitution, enabling the introduction of a variety of atoms and molecular fragments at this position. This dual reactivity makes this compound a valuable synthon for the construction of intricate heterocyclic systems.
For example, it can be used in multi-component reactions to rapidly generate molecular complexity from simple starting materials. Its use in the synthesis of fused heterocyclic systems, where the pyridazine ring is annulated with other rings, has also been demonstrated. These more complex structures are of interest in materials science and as scaffolds for further drug discovery efforts.
The utility of this compound in organic synthesis is a testament to the importance of functionalized heterocyclic compounds as intermediates in the preparation of a wide array of valuable molecules.
Applications in Coordination Chemistry and Material Science
The unique electronic and structural characteristics of the pyridazine nucleus, particularly when functionalized with versatile groups like acetyl and chloro moieties as seen in this compound, have opened avenues for its application in advanced materials. The nitrogen atoms of the pyridazine ring, along with the oxygen atom of the acetyl group, provide excellent coordination sites for metal ions. This has led to its exploration in the design of novel ligands for metal complexes with interesting properties. Furthermore, the inherent aromaticity and asymmetry of such pyridazine derivatives suggest their potential in the development of non-linear optical (NLO) materials.
Ligand Design for Metal Complexation
The design of ligands is a cornerstone of coordination chemistry, enabling the synthesis of metal complexes with tailored electronic, magnetic, and catalytic properties. Pyridazine-based molecules are effective building blocks for ligands due to the presence of two adjacent nitrogen atoms, which can chelate to a metal center. The compound this compound serves as a valuable precursor for creating more complex ligands.
Research into pyridazine-based ligands has demonstrated their robust coordinating ability with a variety of transition metals. For instance, tridentate pyridazine ligands can be synthesized through Schiff base condensation, reacting a 3,6-disubstituted pyridazine hydrazine with an aldehyde like pyridine aldehyde. researchgate.net These ligands have been shown to form stable complexes with first-row transition metals such as cobalt, nickel, copper, and zinc. researchgate.net The nature of the substituent at the 6-position of the pyridazine ring can significantly influence the stoichiometry of the resulting metal complex, highlighting a pronounced electronic effect. researchgate.net
In a related example, the unsymmetrically disubstituted pyridazine ligand, picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH), has been prepared and reacted with divalent nickel, copper, and zinc nitrates. researchgate.net This resulted in the formation of complexes with different stoichiometries, such as [Cu(II)(PIPYH)(NO₃)₂] and M(PIPYH)₂₂ where M is Ni(II) or Zn(II). researchgate.net The structural versatility of these pyridazine-based ligands allows for the formation of various coordination geometries, which are often determined through single-crystal X-ray diffraction analysis. researchgate.net
The acetyl group in this compound can be chemically modified, for example, through condensation reactions with hydrazines or amines, to create multidentate ligands. The resulting Schiff base ligands would possess additional donor atoms, enhancing their chelation ability and the stability of the corresponding metal complexes. The chloro group at the 6-position can also be substituted to further modify the ligand's electronic properties and, consequently, the properties of the metal complex.
| Metal Ion | Example Pyridazine Ligand Type | Resulting Complex Stoichiometry | Reference |
| Cu(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | [Cu(II)(PIPYH)(NO₃)₂] | researchgate.net |
| Ni(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Ni(II)(PIPYH)₂₂ | researchgate.net |
| Zn(II) | Picolinaldehyde (6-chloro-3-pyridazinyl)hydrazone (PIPYH) | Zn(II)(PIPYH)₂₂ | researchgate.net |
| Co(II) | Tridentate Pyridazine Ligand (3tol) | Co(3tol)₂₂ | researchgate.net |
Exploration in Non-linear Optical Materials
Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is crucial for applications in optical data processing, optical switching, and frequency conversion. jhuapl.edu Organic molecular materials are a significant class of NLO materials due to the potential for "molecular engineering," where the bulk properties of the material can be altered by making structural modifications to the individual molecules. jhuapl.edu
The key to a molecule possessing second-order NLO properties is a combination of a large molecular hyperpolarizability and a non-centrosymmetric crystal packing. For organic molecules, this is often achieved by connecting an electron-donating group and an electron-accepting group through a π-conjugated system.
While direct studies on the NLO properties of this compound are not extensively documented, its molecular structure contains features that suggest its potential as a precursor for NLO materials. The pyridazine ring itself is an electron-deficient aromatic system. The acetyl group is an electron-withdrawing group, and the chloro group also has an electron-withdrawing inductive effect.
To engineer a pyridazine-based NLO chromophore, one could envision modifying the this compound structure. For instance, the chlorine atom could be substituted with a strong electron-donating group, such as an amino or alkoxy group, via nucleophilic aromatic substitution. This would create a "push-pull" system across the pyridazine ring, which is a common design strategy for NLO chromophores.
The synthesis of novel materials with significant NLO properties is an active area of research. For example, new ball-type metallophthalocyanines have been synthesized and shown to possess high nonlinear absorption coefficients, making them candidates for optical limiting applications. The exploration of pyridazine derivatives in this context is a promising research direction. The inherent asymmetry and modifiable electronic properties of molecules like this compound make them attractive building blocks for the next generation of organic NLO materials. liberty.edu
| NLO Property | Key Molecular Feature | Potential Application | Reference |
| Second-Harmonic Generation | Non-centrosymmetric crystal structure | Frequency doubling in lasers | jhuapl.edu |
| Optical Bistability | Distinct optical states | Optical switching and memory | jhuapl.edu |
| Nonlinear Absorption | High nonlinear absorption coefficient | Optical limiting |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
